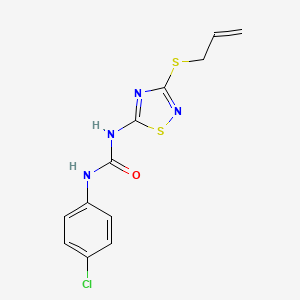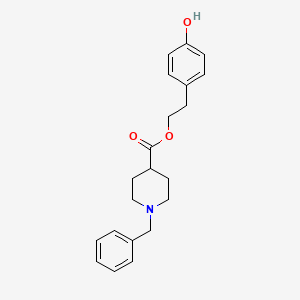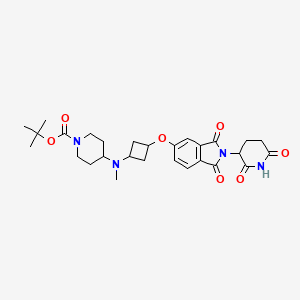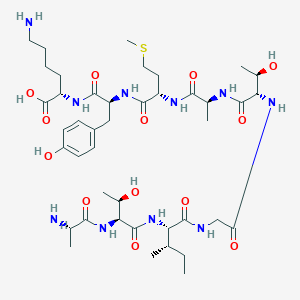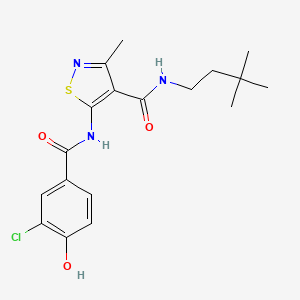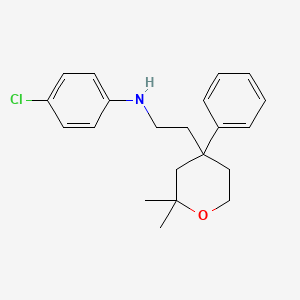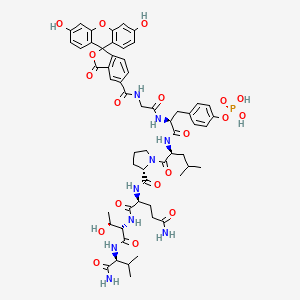![molecular formula C43H75N10O17P3S B12381315 S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]méthoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-diméthylbutanoyl]amino]propanoylamino]éthyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexènethioate;azane est une molécule organique complexe avec une structure multiforme
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ce composé implique plusieurs étapes, chacune nécessitant des conditions réactionnelles précises pour assurer la formation correcte du produit souhaité. Le processus commence généralement par la préparation de la structure de base, suivie par l’ajout séquentiel de groupes fonctionnels par le biais de diverses réactions chimiques. Les voies de synthèse courantes incluent :
Réactions de substitution nucléophile : Ces réactions sont utilisées pour introduire des groupes amino et hydroxyle dans la molécule.
Réactions de phosphorylation : Ces réactions sont utilisées pour ajouter des groupes phosphonooxy, qui sont essentiels à l’activité biologique du composé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu pour assurer un rendement élevé et une pureté optimale. Les conditions réactionnelles, telles que la température, la pression et le pH, sont soigneusement contrôlées pour optimiser le processus de production et minimiser la formation de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le composé subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxyle, formant potentiellement des cétones ou des aldéhydes.
Réduction : Les réactions de réduction peuvent convertir certains groupes fonctionnels, tels que les groupes nitro, en amines.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes, permettant l’introduction ou le remplacement de groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Agents réducteurs : Y compris l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Catalyseurs : Les catalyseurs à base de métaux de transition comme le palladium (Pd) ou le platine (Pt) sont souvent utilisés pour faciliter les réactions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Ce composé a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif ou intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les processus cellulaires et les voies biochimiques.
Médecine : Enquêté pour son potentiel thérapeutique dans le traitement de diverses maladies, en particulier celles impliquant des dysfonctionnements métaboliques ou enzymatiques.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving metabolic or enzymatic dysfunctions.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les groupes fonctionnels du composé lui permettent de se lier à ces cibles, modulant leur activité et influençant diverses voies biochimiques. Par exemple, les groupes phosphonooxy peuvent imiter les substrats naturels, permettant au composé d’inhiber ou d’activer des enzymes spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]méthoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-diméthylbutanoyl]amino]propanoylamino]éthyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexènethioate;azane
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]méthoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-diméthylbutanoyl]amino]propanoylamino]éthyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexènethioate;azane
Unicité
L’unicité de ce composé réside dans son arrangement spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Par rapport aux composés similaires, il peut présenter une stabilité, une réactivité ou une sélectivité améliorées dans certaines réactions ou applications.
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]méthoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-diméthylbutanoyl]amino]propanoylamino]éthyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexènethioate;azane , en mettant en évidence ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d’action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C43H75N10O17P3S |
|---|---|
Poids moléculaire |
1129.1 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane |
InChI |
InChI=1S/C43H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h5-6,8-9,11-12,14-15,17-18,20-21,30-32,36-38,42,53-54H,4,7,10,13,16,19,22-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;;;/t32-,36-,37-,38+,42-;;;/m1.../s1 |
Clé InChI |
CTZVGYDJDPNALD-KEZPMSFUSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
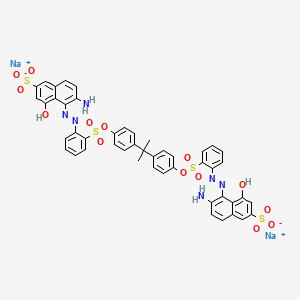
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
